![molecular formula C13H13N3O2 B2804761 Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 148858-09-7](/img/structure/B2804761.png)

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

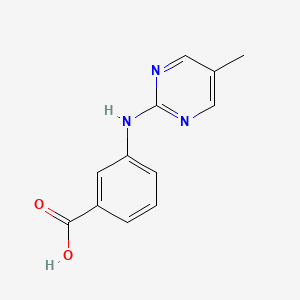

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate (EDIQ) is a heterocyclic compound. It is a derivative of imidazo[1,5-a]quinoxalines, which possess a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant properties . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases, and PDE4, PDE9, PDE10A phosphodiesterases .

Synthesis Analysis

The synthesis of imidazo[1,5-a]quinoxalines, including EDIQ, involves innovative approaches . One method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole .Molecular Structure Analysis

The molecular formula of EDIQ is C13H13N3O2. The structure is based on the imidazo[1,5-a]quinoxaline system .Scientific Research Applications

- Imidazo[1,5-a]pyridine , a structural component of this compound, plays a significant role in agrochemicals and pharmaceuticals. Researchers have explored its synthesis extensively, leading to a variety of transformations that allow convenient access to imidazo[1,5-a]pyridine from readily available starting materials .

- Although specific studies on Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate are limited, related heterocycles have been investigated for their antioxidant properties. Further research could explore its potential as an antioxidant .

- Novel derivatives of imidazo[1,5-a]quinoxaline, including those derived from this compound, may exhibit antifungal activity. Researchers have synthesized and characterized such derivatives, paving the way for further exploration .

- A dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe has been developed for detecting peroxynitrite (ONOO⁻). While not directly related to our compound, it highlights the broader interest in imidazo-based systems for biological applications .

- Recent synthetic methodologies have enabled the construction of imidazo[1,5-a]pyridines. These methods involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, providing diverse routes to access this class of compounds .

- Imidazo[1,5-a]pyridines serve as building blocks in the synthesis of anion receptors and cavitands. Their structural versatility makes them valuable components for designing molecular recognition systems .

Agrochemicals and Pharmaceuticals

Antioxidant Activity

Antifungal Properties

Detection of Peroxynitrite (ONOO⁻)

Synthetic Methodologies

Building Blocks and Receptors

Mechanism of Action

Target of Action

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate, also known as 4,5-Dihydro-Imidazo[1,5-A]Quinoxaline-3-Carboxylic Acid Ethyl Ester, is a derivative of imidazo[1,5-a]quinoxalines . These derivatives are known to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors A1 . They also inhibit SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Mode of Action

The compound interacts with its targets, leading to a variety of biological effects. For instance, as an antagonist of adenosine and benzodiazepine receptors A1, it can block the action of these neurotransmitters, potentially altering neural signaling . As an inhibitor of various kinases and phosphodiesterases, it can interfere with cellular signaling pathways, potentially affecting cell growth, differentiation, and other processes .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it can disrupt the phosphorylation-dependent signaling pathways, potentially affecting cell cycle progression, apoptosis, and other cellular processes . By inhibiting phosphodiesterases, it can affect the levels of cyclic nucleotides, potentially influencing a variety of cellular responses .

Result of Action

The compound’s interaction with its targets and its effects on biochemical pathways can lead to various molecular and cellular effects. For instance, its anticancer activity has been noted, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . It is also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Future Directions

Imidazo[a]quinoxalines, including EDIQ, are attracting the attention of researchers due to their wide spectrum of biological activity . They are potentially attractive for creating drugs for the treatment of various diseases, including cancer and neurodegenerative diseases . Therefore, future research may focus on further exploring their biological activity and potential applications in medicine.

properties

IUPAC Name |

ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-13(17)12-11-7-14-9-5-3-4-6-10(9)16(11)8-15-12/h3-6,8,14H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXYLLFEPWDPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CNC3=CC=CC=C3N2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)

![3-Benzyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2804688.png)

![N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide](/img/structure/B2804689.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2804691.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)

![Methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2804693.png)

![N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2804696.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)

![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)